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2-Hydroxy-4-methoxy-5-methylbenzaldehyde Documentation Hub

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  • Product: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde
  • CAS: 84422-52-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Phenolic Aldehyde 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, represents a molecule of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenolic Aldehyde

2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in the realms of synthetic chemistry and drug discovery. Its unique structural arrangement, featuring a reactive aldehyde group ortho to a hydroxyl moiety and further decorated with methoxy and methyl groups, imparts a distinct chemical personality that makes it a valuable synthon for the construction of more complex molecular architectures. While its close analogue, 2-hydroxy-4-methoxybenzaldehyde, has been more extensively studied, the introduction of a methyl group at the C5 position offers a nuanced modification that can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the known chemical properties of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, offering insights into its synthesis, characterization, and potential applications for professionals in the scientific community.

Physicochemical Properties: A Quantitative Overview

The fundamental chemical and physical characteristics of a compound are paramount to its application in research and development. For 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, these properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 84422-52-6[1][2][3]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.18 g/mol [1][3]
Appearance Powder/Solid[1]
Melting Point 71-75 °C[1]
InChI 1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3[1]
InChIKey JIJCMVYESVILGN-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C(=O)O)C=C1)OC

Synthesis Strategies: The Art of Formylation

Conceptual Synthetic Pathway: A Logical Flow

Synthesis_Pathway cluster_start Starting Material cluster_reactions Formylation Reactions cluster_product Target Molecule 4-methoxy-3-methylphenol 4-methoxy-3-methylphenol Reimer-Tiemann Reimer-Tiemann Reaction (CHCl₃, NaOH) 4-methoxy-3-methylphenol->Reimer-Tiemann ortho-Formylation Duff Duff Reaction (Hexamethylenetetramine, Acid) 4-methoxy-3-methylphenol->Duff ortho-Formylation Target 2-Hydroxy-4-methoxy- 5-methylbenzaldehyde Reimer-Tiemann->Target Duff->Target

Caption: Conceptual synthetic routes to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

The Reimer-Tiemann Reaction: A Dichlorocarbene Approach

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[4][5][6] It typically involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[6]

Mechanism Insight:

  • Deprotonation: The strong base deprotonates the phenol to form a more nucleophilic phenoxide ion.

  • Carbene Formation: The base also reacts with chloroform to generate dichlorocarbene.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the sterically less hindered ortho position.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed to yield the aldehyde.

For the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, the starting material would be 4-methoxy-3-methylphenol. The hydroxyl group would direct the formylation to the ortho position (C2), yielding the desired product.

The Duff Reaction: A Hexamethylenetetramine Route

The Duff reaction offers an alternative pathway for the ortho-formylation of phenols, utilizing hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, often glycerol or acetic acid.[1][2][3]

Mechanism Insight:

  • Iminium Ion Formation: Hexamethylenetetramine, in the acidic medium, generates an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading to the formation of an aminomethylated intermediate.

  • Hydrolysis: Subsequent hydrolysis of this intermediate furnishes the final aldehyde product.

Similar to the Reimer-Tiemann reaction, the hydroxyl group of 4-methoxy-3-methylphenol would direct the formylation to the ortho position. The choice between the Reimer-Tiemann and Duff reactions would depend on factors such as substrate compatibility, desired yield, and reaction conditions.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift dependent on solvent and concentration), two aromatic protons (as singlets or doublets in the aromatic region, 6.5-8.0 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.1-2.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde (around 190-200 ppm), signals for the aromatic carbons (in the range of 100-165 ppm, with carbons attached to oxygen appearing at lower field), a signal for the methoxy carbon (around 55-60 ppm), and a signal for the methyl carbon (around 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

  • A sharp C=O stretching band for the aldehyde carbonyl group (around 1650-1700 cm⁻¹).

  • C-H stretching bands for the aromatic and aliphatic protons (around 2900-3100 cm⁻¹).

  • C-O stretching bands for the methoxy and hydroxyl groups (around 1000-1300 cm⁻¹).

  • Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 166.18. Common fragmentation patterns for benzaldehydes include the loss of the formyl group (-CHO) and other characteristic fragments.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde are not extensively documented, its structural motifs are present in a variety of biologically active natural products and synthetic compounds. Phenolic aldehydes, in general, are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

The parent compound, 2-hydroxy-4-methoxybenzaldehyde, has been investigated for its potential as an antifungal agent, demonstrating the ability to disrupt the cell membranes of certain fungi and inhibit the biosynthesis of mycotoxins.[7] It is plausible that the addition of a methyl group in 2-Hydroxy-4-methoxy-5-methylbenzaldehyde could modulate this activity, potentially enhancing its potency or altering its spectrum of activity.

Furthermore, the aldehyde and hydroxyl functionalities provide reactive handles for further chemical modification, making it an attractive scaffold for the synthesis of compound libraries in drug discovery programs. It can serve as a key intermediate in the synthesis of more complex heterocyclic systems and other derivatives with potential therapeutic applications.

Workflow for Exploring Bioactivity

Bioactivity_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of 2-Hydroxy-4-methoxy- 5-methylbenzaldehyde Purification Purification and Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Purification->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant Anticancer Cytotoxicity Assays (Cancer Cell Lines) Purification->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays Purification->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Antioxidant->SAR Anticancer->SAR Enzyme_Inhibition->SAR ADMET In silico and in vitro ADMET Profiling SAR->ADMET Preclinical In vivo Efficacy and Toxicity Studies ADMET->Preclinical

Caption: A generalized workflow for the exploration of the biological activity of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

Safety and Handling

Based on available supplier safety data, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a phenolic aldehyde with a unique substitution pattern that holds promise as a versatile building block in organic synthesis and medicinal chemistry. While detailed experimental and biological data remain relatively scarce in the public domain, its structural relationship to other biologically active compounds suggests that it is a worthy candidate for further investigation. Future research efforts should focus on the development of efficient and regioselective synthetic protocols, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activity profile. Such studies will undoubtedly unlock the full potential of this intriguing molecule and pave the way for its application in the development of novel therapeutics and other valuable chemical entities.

References

  • 2-hydroxy-4-methoxy-5-methylbenzaldehyde | 84422-52-6 - Sigma-Aldrich.

  • 84422-52-6|2-Hydroxy-4-methoxy-5-methylbenzaldehyde|BLD Pharm.

  • Duff Reaction - SynArchive.

  • Exploring the Reimer-Tiemann Reaction: History and Scope - Wiley Online Library.

  • The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis.

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen Overseas.

  • 2-hydroxy-4-methoxy-5-methylbenzaldehyde - MilliporeSigma.

  • Reimer–Tiemann reaction - Wikipedia.

  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

This Application Note is structured to provide a high-yield, scalable, and scientifically rigorous protocol for the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde . Executive Summary This guide details the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-yield, scalable, and scientifically rigorous protocol for the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde .

Executive Summary

This guide details the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde , a critical intermediate in the synthesis of bioactive polyphenols, fragrances, and pharmaceutical scaffolds. The protocol utilizes a two-step sequence starting from commercially available 4-methylresorcinol .

The method prioritizes regioselectivity and scalability , utilizing the electronic directing effects of the resorcinol core to install the aldehyde functionality precisely at the C1 position (relative to the final product numbering), followed by a chemoselective methylation of the C4-hydroxyl group.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Yield > 75% (Overall)
Purity > 98% (HPLC/NMR)
Key Reaction 1 Vilsmeier-Haack Formylation (Regioselective)
Key Reaction 2 Chemoselective O-Methylation
Total Time ~12-16 Hours

Retrosynthetic Analysis & Pathway

The synthesis strategy exploits the inherent reactivity differences between the two hydroxyl groups in the intermediate 2,4-dihydroxy-5-methylbenzaldehyde . The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde carbonyl, significantly reducing its nucleophilicity compared to the C4-hydroxyl group. This allows for selective methylation without the need for protecting groups.

Reaction Pathway Diagram[1]

SynthesisPathway SM 4-Methylresorcinol (2,4-Dihydroxytoluene) Inter1 Intermediate: 2,4-Dihydroxy-5-methylbenzaldehyde SM->Inter1 Step 1: Formylation (Regioselective at C6) Reagent1 Vilsmeier Reagent (POCl3 + DMF) Reagent1->Inter1 Product Target: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Inter1->Product Step 2: Methylation (C4-OH Selective) Reagent2 MeI / K2CO3 (Selective Methylation) Reagent2->Product

Caption: Figure 1. Two-step synthetic pathway exploiting steric and electronic control for regioselectivity.

Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-5-methylbenzaldehyde

Rationale: The Vilsmeier-Haack reaction is chosen over the Gattermann reaction (HCN/HCl) to avoid toxic cyanide handling while maintaining high regioselectivity for the position ortho to the C1-OH and para to the C3-OH of the starting material.

Reagents:

  • 4-Methylresorcinol (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq - Solvent/Reagent)

  • Ice/Water (for hydrolysis)

Protocol:

  • Reagent Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add DMF (5.0 eq). Cool the flask to 0°C using an ice-salt bath.

  • Vilsmeier Complex Formation: Add POCl₃ (1.2 eq) dropwise over 30 minutes. Maintain the internal temperature below 5°C. The solution will turn pale yellow/orange as the chloroiminium ion forms. Stir for an additional 30 minutes at 0°C.

  • Substrate Addition: Dissolve 4-Methylresorcinol (1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 60°C for 1 hour to ensure completion. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture slowly into crushed ice (5x volume) with vigorous stirring. Add saturated Sodium Acetate solution to buffer the pH to ~5-6. Stir for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: The product, 2,4-dihydroxy-5-methylbenzaldehyde , will precipitate as a solid.[1] Filter the solid, wash copiously with cold water, and dry under vacuum.

    • Purification (Optional): Recrystallize from Ethanol/Water if the melting point deviates from lit. values (~148-150°C).

Step 2: Regioselective Synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Rationale: The C2-hydroxyl is deactivated by intramolecular H-bonding. Using a weak base (K₂CO₃) and controlling stoichiometry ensures methylation occurs exclusively at the more acidic C4-hydroxyl.

Reagents:

  • 2,4-Dihydroxy-5-methylbenzaldehyde (Intermediate from Step 1)

  • Methyl Iodide (MeI) (1.1 eq) or Dimethyl Sulfate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

  • Acetone (Reagent Grade)

Protocol:

  • Setup: In a round-bottom flask, dissolve 2,4-dihydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous Acetone (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (1.5 eq). The solution may turn yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Checkpoint: Monitor TLC. The starting material (lower Rf) should disappear. If di-methylation (2,4-dimethoxy) is observed (very high Rf), reduce reaction time or temperature.

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI).

  • Concentration: Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Final Polish: Recrystallize from Methanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain the target as white/pale yellow crystals.

Analytical Validation

The following data confirms the identity of the product.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl₃) δ ~11.0-11.5 ppm (s, 1H)C2-OH (Chelated phenolic proton)
δ ~9.7-9.8 ppm (s, 1H)CHO (Aldehyde proton)
δ ~7.2 ppm (s, 1H)H-6 (Aromatic proton ortho to CHO)
δ ~6.4 ppm (s, 1H)H-3 (Aromatic proton between OH and OMe)
δ ~3.9 ppm (s, 3H)OMe (Methoxy group at C4)
δ ~2.1-2.2 ppm (s, 3H)Me (Methyl group at C5)
IR Spectroscopy ~1640-1650 cm⁻¹C=O[2] Stretch (H-bonded aldehyde)
~3200-3400 cm⁻¹ (Broad)O-H Stretch

Safety & Troubleshooting

Hazard Management
  • POCl₃: Highly corrosive and reacts violently with water. All glassware must be dry. Quench excess reagent slowly into ice.

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood with proper gloves (Laminate/Silver Shield recommended).

  • DMF: Hepatotoxic. Avoid skin contact.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Temperature too high during POCl₃ addition.Ensure T < 5°C during addition to prevent Vilsmeier reagent decomposition.
Formation of Di-methylated byproduct Excess MeI or reaction time too long.Strictly limit MeI to 1.1 eq. Stop reaction immediately upon consumption of SM.
Product is an Oil Residual solvent or impurities.Triturate with cold Hexane/Ether to induce crystallization.

References

  • Vilsmeier-Haack Reaction Mechanism & Regioselectivity

    • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[3][4][5][6][7][8]

  • Regioselective Alkylation of Polyhydroxybenzaldehydes

    • Hanh, T. T., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755.[5]

  • Synthesis of Orcinol-Type Aldehydes

    • ChemicalBook.[8] (n.d.). 2,4-Dihydroxy-6-methylbenzaldehyde Synthesis.

  • General Phenolic Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application

Application of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde in fragrance and flavor industries

Advanced Protocols for Fragrance, Flavor, and Synthesis Intermediates[1] Part 1: Executive Summary & Technical Profile[1] 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS: 84422-52-6), hereinafter referred to as HMMB , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Fragrance, Flavor, and Synthesis Intermediates[1]

Part 1: Executive Summary & Technical Profile[1]

2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS: 84422-52-6), hereinafter referred to as HMMB , is a structural analog of Evernaldehyde and Vanillin.[1] It occupies a unique olfactory niche between the sweet, phenolic notes of vanillic compounds and the dry, earthy, mossy character of lichen extracts (Oakmoss/Treemoss).[1]

Unlike natural Oakmoss extracts restricted by IFRA due to sensitizers (atranol/chloroatranol), HMMB offers a cleaner safety profile while acting as a "bridge" molecule in Chypre and Fougère accords. In pharmaceutical research, it serves as a critical scaffold for the synthesis of bioactive benzofurans and urolithins.

Chemical Identity Table[2][3]
PropertySpecification
IUPAC Name 2-Hydroxy-4-methoxy-5-methylbenzaldehyde
CAS Number 84422-52-6
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Odor Profile Sweet, phenolic, mossy, slightly medicinal, spicy-vanillic
Solubility Soluble in Ethanol, DPG, DEP; slightly soluble in water
LogP (Est.) ~2.1 - 2.3
Part 2: Industrial Applications
1. Fragrance Industry (The "Moss-Vanilla" Bridge)

HMMB is utilized as a modifier and fixative . Its 2-hydroxy (salicyl) moiety provides substantivity, while the 4-methoxy group imparts sweetness.[1]

  • Chypre Accords: Acts as a booster for Everryl (Oakmoss synthetic) to add natural "impurity" nuances that pure synthetics lack.

  • Fougère: Bridges the gap between the Coumarin sweetness and the Geranium/Lavender heart.

  • Schiff Bases: Reacts with Methyl Anthranilate to form complex, heavy oriental bases (Aurantiol-type variants with mossy undertones).[1]

2. Flavor Industry
  • Profile: Phenolic, medicinal vanilla, slightly smoky.[1]

  • Use Cases: Artificial vanilla extracts (to mimic the "tahitian" cured note), whiskey flavors, and root beer/sarsaparilla formulations where a "spicy-rooty" note is required.[1]

3. Pharmaceutical Synthesis

HMMB is a precursor for:

  • Urolithins: Via inverse electron-demand Diels–Alder reactions.[1][4][5][6]

  • Coumarin Derivatives: Via Knoevenagel condensation.

Part 3: Experimental Protocols
Protocol A: Synthesis of HMMB (Vilsmeier-Haack Route)

Rationale: This protocol uses 3-methoxy-4-methylphenol as the starting material.[1] The formylation occurs selectively at the ortho position to the hydroxyl group (position 6 relative to phenol, or position 2 in the aldehyde product) due to the directing effects of the OH and OMe groups.

Reagents:

  • 3-Methoxy-4-methylphenol (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried 3-neck flask under N₂ atmosphere, cool DMF (1.5 eq) to 0°C.

    • Add POCl₃ (1.2 eq) dropwise over 30 minutes. Maintain temperature < 5°C.

    • Observation: The solution will turn pale yellow/viscous (formation of chloroiminium ion). Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve 3-Methoxy-4-methylphenol (1.0 eq) in dry DCM (5 mL per gram of substrate).

    • Add the phenol solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and reflux for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) for disappearance of starting phenol.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT.

    • Pour onto crushed ice/sodium acetate (sat. aq.) mixture to hydrolyze the iminium intermediate. Stir vigorously for 1 hour.

    • Extract with DCM (3 x 50 mL).

    • Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (8:2) or purify via column chromatography (Silica Gel, Hexane:EtOAc gradient).

Yield Target: 75–85%

Protocol B: Olfactory Evaluation & Stability Testing

Rationale: Aldehydes are reactive. This protocol assesses the sensory impact and chemical stability in a perfume matrix.

Materials:

  • HMMB (Solid)

  • Ethanol (Perfumer's Grade)

  • Dipropylene Glycol (DPG)

  • Methyl Anthranilate (for Schiff base test)

Workflow:

  • Dilution Series:

    • Prepare a 10% (w/w) stock solution in DPG.

    • Prepare a 1% (w/w) solution in Ethanol for smelling strips.

  • Sensory Evaluation:

    • Dip a smelling strip into the 1% solution.

    • Top Note (0-15 min): Record initial impact (Phenolic? Solvent-like?).

    • Heart Note (1-4 hrs): Assess the "bloom" (Vanilla vs. Moss balance).

    • Dry Down (24 hrs+): Evaluate substantivity on paper.

  • Schiff Base Reactivity Test (Accelerated Aging):

    • Mix 1g HMMB + 1g Methyl Anthranilate in a vial.

    • Heat at 50°C for 24 hours.

    • Pass Criteria: Formation of a viscous, yellow/orange liquid with a distinct "Orange Blossom/Moss" odor (indicating successful Schiff base formation).

    • Fail Criteria: Formation of insoluble black precipitates or off-odors (instability).[1]

Part 4: Mechanism & Pathway Visualization[1]

The following diagram illustrates the synthesis pathway and the functional versatility of HMMB in downstream applications.

HMMB_Pathway Start 3-Methoxy-4-methylphenol (Precursor) Inter Vilsmeier Complex (Chloroiminium Ion) Start->Inter + POCl3 / DMF Formylation Product 2-Hydroxy-4-methoxy- 5-methylbenzaldehyde (HMMB) Inter->Product Hydrolysis (NaOAc/H2O) Fragrance Fragrance Accord (Chypre/Fougère) Product->Fragrance Dilution (0.1-1%) Schiff Schiff Base (w/ Methyl Anthranilate) Product->Schiff Condensation (-H2O) Pharma Urolithin M7 Synthesis Product->Pharma Diels-Alder (Inverse Electron Demand)

Figure 1: Synthesis route of HMMB via Vilsmeier-Haack formylation and its downstream divergence into fragrance formulation and pharmaceutical synthesis.[1]

Part 5: References
  • Sigma-Aldrich. (2025). Product Specification: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6).[1] Retrieved from [1]

  • Bodwell, G. J., Pottie, I. R., & Nandaluru, P. R. (2011).[1][4] An Inverse Electron-Demand Diels-Alder-Based Total Synthesis of Urolithin M7.[1][4][5][6] Synlett, 2011(15), 2245-2248.[1] (Demonstrates use of HMMB as key intermediate).

  • The Good Scents Company. (2024).[7] Odor Profile and Data for Substituted Benzaldehydes. Retrieved from

  • Rathi, P., et al. (2025).[8] 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Journal of Pharmacognosy and Phytochemistry. (Contextualizes the non-methylated analog in flavor).

  • PrepChem. (2024). General Procedure for Vilsmeier-Haack Formylation of Phenols.[1] Retrieved from

Sources

Method

The Versatile Building Block: A Deep Dive into 2-Hydroxy-4-methoxy-5-methylbenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, substituted aromatic aldehydes hold a privileged position due to their inherent reactivity and versatility. This technical guide delves into the chemistry of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde , a valuable yet often overlooked trifunctional aromatic aldehyde. We will explore its synthesis, physicochemical properties, and its burgeoning applications as a precursor to a diverse array of heterocyclic compounds and Schiff bases with significant potential in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

2-Hydroxy-4-methoxy-5-methylbenzaldehyde, with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol , is a solid at room temperature.[1] Its structure, featuring a hydroxyl group ortho to the aldehyde and a methoxy and methyl group on the aromatic ring, imparts a unique electronic and steric profile that dictates its reactivity.

Table 1: Physicochemical Properties of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

PropertyValueReference
CAS Number 84422-52-6[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.18 g/mol [1]
Physical Form Solid[1]
Storage Temperature 4°C, under nitrogen[1]

Expected Spectroscopic Features:

  • ¹H NMR: Distinct signals for the aldehydic proton (around 9.5-10.5 ppm), two aromatic protons (singlets or narrow doublets in the aromatic region), the methoxy group protons (a singlet around 3.8-4.0 ppm), the methyl group protons (a singlet around 2.1-2.3 ppm), and a phenolic hydroxyl proton (a broad singlet which may be exchangeable with D₂O).

  • ¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (around 190-200 ppm), aromatic carbons (with distinct shifts due to the substituents), the methoxy carbon, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, broad, around 3200-3400 cm⁻¹), the aromatic C-H stretches, the carbonyl group of the aldehyde (C=O stretch, around 1650-1680 cm⁻¹), and C-O stretches for the ether and phenol.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

The synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde typically involves the formylation of the corresponding phenol, 4-methoxy-3-methylphenol . Several classical formylation methods can be employed, with the choice often depending on the desired regioselectivity and scalability.

Synthesis of the Precursor: 4-Methoxy-3-methylphenol

The starting material, 4-methoxy-3-methylphenol, can be prepared through various synthetic routes. One common method involves the methylation of 3-methylcatechol.

Formylation of 4-Methoxy-3-methylphenol

The introduction of the formyl group onto the aromatic ring of 4-methoxy-3-methylphenol is the key step in synthesizing the target molecule. The hydroxyl group directs the electrophilic formylating agent predominantly to the ortho position.

Synthesis cluster_precursor Precursor Synthesis cluster_formylation Formylation 3-methylcatechol 3-methylcatechol 4-methoxy-3-methylphenol 4-methoxy-3-methylphenol 3-methylcatechol->4-methoxy-3-methylphenol Methylation 2-Hydroxy-4-methoxy-5-methylbenzaldehyde 2-Hydroxy-4-methoxy-5-methylbenzaldehyde 4-methoxy-3-methylphenol->2-Hydroxy-4-methoxy-5-methylbenzaldehyde Formylating Agent (e.g., Reimer-Tiemann, Duff, Vilsmeier-Haack)

Figure 1: General synthetic workflow for 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

Common Formylation Reactions:

  • Reimer-Tiemann Reaction: This reaction utilizes chloroform in a basic solution to generate dichlorocarbene, which then acts as the electrophile.[2][3][4][5] While classic, it can sometimes suffer from moderate yields and the formation of byproducts.[4]

  • Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[6][7][8] It is known for its simplicity, though yields can be variable.[8]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[9][10][11] It is often a high-yielding and versatile method.

Protocol: Hypothetical Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions of similar phenols and should be optimized for the specific substrate.

Materials:

  • 4-methoxy-3-methylphenol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-3-methylphenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir the mixture for 15-20 minutes at this temperature.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 4-methoxy-3-methylphenol over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as the Vilsmeier reagent is sensitive to moisture.

  • The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent and its subsequent reaction with the phenol.

  • The aqueous workup with ice hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Neutralization with sodium bicarbonate is necessary to remove any remaining acid.

  • Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Applications in Organic Synthesis

The presence of three reactive functional groups—a hydroxyl, an aldehyde, and an electron-rich aromatic ring—makes 2-Hydroxy-4-methoxy-5-methylbenzaldehyde a versatile synthon for the construction of various molecular scaffolds.

Synthesis of Schiff Bases

The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the aromatic ring of the aldehyde can modulate the electronic and steric properties of the resulting Schiff base, influencing its biological activity.

SchiffBase Aldehyde 2-Hydroxy-4-methoxy- 5-methylbenzaldehyde SchiffBase Schiff Base Aldehyde->SchiffBase Amine Primary Amine (R-NH2) Amine->SchiffBase

Figure 2: General scheme for Schiff base formation.

Protocol: General Synthesis of a Schiff Base Derivative

Materials:

  • 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.

Synthesis of Heterocyclic Compounds

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is an excellent precursor for the synthesis of various oxygen-containing heterocyclic compounds, such as coumarins, chromones, and benzofurans. These scaffolds are prevalent in natural products and exhibit a broad spectrum of biological activities.

3.2.1. Coumarin Synthesis

Coumarins can be synthesized via several condensation reactions, including the Perkin, Knoevenagel, and Wittig reactions. The presence of the ortho-hydroxyl group is key to the cyclization step.

3.2.2. Chromone Synthesis

Chromones can be prepared from o-hydroxyaryl aldehydes through reactions with compounds containing an active methylene group, often followed by cyclization.

3.2.3. Benzofuran Synthesis

The synthesis of benzofurans can be achieved through various strategies, such as the reaction of the o-hydroxybenzaldehyde with α-haloketones followed by intramolecular cyclization.

Conclusion

2-Hydroxy-4-methoxy-5-methylbenzaldehyde, while not as commonly cited as some of its isomers, presents itself as a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the facile construction of complex molecules, including biologically active Schiff bases and a variety of heterocyclic systems. The synthetic protocols and application notes provided herein serve as a foundational guide for researchers and scientists to unlock the full potential of this intriguing aromatic aldehyde in the pursuit of novel therapeutics and advanced materials. Further exploration into the reactivity of this compound is warranted and will undoubtedly lead to the discovery of new and exciting chemical transformations and molecular entities.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
  • Synthesis of 4-Methoxyphenol. (n.d.). Retrieved February 15, 2026, from [Link]

  • Allen Institute for AI. Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wikipedia. Duff reaction. (2023, December 2). Retrieved February 15, 2026, from [Link]

  • Wikipedia. Reimer–Tiemann reaction. (2023, October 29). Retrieved February 15, 2026, from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69.
  • Duff Reaction. (n.d.). Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. (2024, February 6). Retrieved February 15, 2026, from [Link]

  • PSIBERG. Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. (2023, November 15). Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2022, March 22). Retrieved February 15, 2026, from [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. (n.d.). Retrieved February 15, 2026, from [Link]

  • ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. (n.d.). Retrieved February 15, 2026, from [Link]

  • NIST. Phenol, 4-methoxy-3-methyl-. (n.d.). Retrieved February 15, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 15, 2026, from [Link]

  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. (2016, October 7). Retrieved February 15, 2026, from [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. (2023, November 27). Retrieved February 15, 2026, from [Link]

  • Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. (2023, November 27). Retrieved February 15, 2026, from [Link]

  • ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. (n.d.). Retrieved February 15, 2026, from [Link]

  • YouTube. Formylation of 4-methoxyphenol. (2023, August 2). Retrieved February 15, 2026, from [Link]

  • Yi, W., et al. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 639-646.
  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2021, April 19). Retrieved February 15, 2026, from [Link]

  • ResearchGate. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. (n.d.). Retrieved February 15, 2026, from [Link]

  • designer-drug.com. Synthesis of 4-Methoxyphenol. (n.d.). Retrieved February 15, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved February 15, 2026, from [Link]

  • ResearchGate. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (n.d.). Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Citation Guidelines. (n.d.). Retrieved February 15, 2026, from [Link]

  • Frontiers. 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. (2024, June 1). Retrieved February 15, 2026, from [Link]

  • qualitas1998.net. Citations in Chemistry at the Dawn of Open Science. (2023, November 27). Retrieved February 15, 2026, from [Link]

  • CaJoST. References. (2018, December 18). Retrieved February 15, 2026, from [Link]

  • Essay Writing Service. A Comprehensive Guide to ACS Citation Style. (2023, November 19). Retrieved February 15, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Purifying 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde. We will address the comm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde. We will address the common issue of isomeric impurity removal, offering troubleshooting advice and detailed protocols grounded in established analytical and preparative chemistry principles.

Overview: The Challenge of Isomeric Purity

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a valuable aromatic aldehyde used as a key intermediate in the synthesis of pharmaceuticals and as a component in the fragrance industry.[1] Its synthesis, often involving electrophilic formylation reactions (such as the Duff or Reimer-Tiemann reaction) on a substituted phenol precursor, can inadvertently lead to the formation of positional isomers.[2] These isomers, due to their structural similarity to the target molecule, often possess nearly identical physicochemical properties, making their separation a significant purification challenge.[3]

The most common and problematic impurity is the regioisomer, 2-Hydroxy-6-methoxy-5-methylbenzaldehyde . The subtle difference in the substitution pattern on the benzene ring necessitates advanced purification strategies beyond simple distillation or crystallization.

G cluster_target Target Molecule cluster_impurity Common Isomeric Impurity target_img target_img target_label 2-Hydroxy-4-methoxy-5-methylbenzaldehyde impurity_img impurity_img impurity_label 2-Hydroxy-6-methoxy-5-methylbenzaldehyde

Caption: Structural comparison of the target molecule and its common isomer.

Frequently Asked Questions (FAQs)

Q1: Why are the isomeric impurities in my 2-Hydroxy-4-methoxy-5-methylbenzaldehyde synthesis so difficult to remove?

Positional isomers, such as 2-Hydroxy-6-methoxy-5-methylbenzaldehyde, have the same molecular formula and functional groups as the target product. This results in very similar polarities, solubilities, and boiling points. Consequently, standard purification techniques like fractional distillation are often ineffective at achieving the high levels of purity required for pharmaceutical applications.[3] The separation relies on exploiting subtle differences in how these molecules interact with stationary phases in chromatography or how they pack into a crystal lattice during recrystallization.

Q2: What analytical techniques are best for identifying and quantifying these isomeric impurities?

To effectively remove an impurity, you must first be able to detect and quantify it. We recommend a combination of the following methods for robust quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying closely related isomers.[4][5] A reversed-phase method using a C18 column can effectively resolve the target molecule from its impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile aldehydes. It provides excellent separation, and the mass spectrometer allows for definitive identification of the parent compound and its isomers based on their mass-to-charge ratio and fragmentation patterns.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While not a separative technique, ¹H NMR is invaluable for structural elucidation. The chemical shifts of the aromatic protons will differ between the isomers. By integrating the signals unique to each isomer, you can accurately determine their relative ratio in a mixture.[8]

Q3: My initial recrystallization attempt failed to improve purity. What went wrong?

A common pitfall is selecting a solvent in which both the desired product and the impurity have high solubility, or conversely, poor solubility. Effective recrystallization hinges on a significant difference in solubility between the compound of interest and the impurity in a given solvent at different temperatures. If the isomers have very similar solubility profiles, a single-solvent recrystallization may not be sufficient.

Troubleshooting and In-Depth Purification Protocols

Guide 1: High-Resolution Purification via Column Chromatography

Column chromatography is the most reliable method for separating positional isomers on a preparative scale.[4][8][9] The principle is based on the differential adsorption of the compounds to a solid stationary phase (typically silica gel) while a liquid mobile phase flows through it.

Step 1: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, you must optimize the separation conditions using TLC. The goal is to find a solvent system (mobile phase) that provides a clear separation between the spots of your target molecule and the isomeric impurity, with a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.[9]

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Procedure:

    • Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto the baseline of several TLC plates.

    • Develop each plate in a chamber with a different mobile phase, starting with a low polarity mixture and gradually increasing it.

    • Visualize the separated spots under a UV lamp (254 nm).

    • The ideal solvent system will show two distinct spots with the largest possible separation.

Mobile Phase System (Hexane:Ethyl Acetate) Observation Recommendation
95:5All spots remain at the baseline (Rƒ ≈ 0).Increase polarity.
90:10Good separation, Rƒ of lower spot ≈ 0.3.Optimal Starting Point.
80:20Spots are separated but too high on the plate (Rƒ > 0.6).Decrease polarity.
50:50All spots run with the solvent front (Rƒ ≈ 1).Drastically decrease polarity.

Step 2: Preparative Column Chromatography Protocol

  • Column Preparation: Select a glass column of appropriate size for your sample amount (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight). Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC and carefully pack the column.[4]

  • Sample Loading: Dissolve the crude 2-Hydroxy-4-methoxy-5-methylbenzaldehyde in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the optimized mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Maintain a constant flow rate and collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Monitoring: Spot every few fractions onto a TLC plate and develop it to track the separation. Combine the fractions that contain only the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Method Development Pack 2. Pack Silica Column Load 3. Dry Load Crude Sample Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Workflow for purification by column chromatography.

Guide 2: Purity Confirmation by HPLC

After purification, you must confirm the purity of the final product. The following HPLC method is a reliable starting point for the analysis of substituted benzaldehydes.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column with good resolving power for aromatic compounds.[5][6]
Mobile Phase A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric AcidA common solvent system for separating compounds of moderate polarity.[10][11] The acid improves peak shape.
Gradient 70% A to 30% A over 20 minutesA gradient elution ensures that both the main compound and any remaining impurities are eluted with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[5]
Detection UV at 254 nmAromatic aldehydes exhibit strong absorbance at this wavelength.[6]
Column Temp. 40 °CElevated temperature can improve peak efficiency and reduce analysis time.[5]
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase B.Ensures compatibility with the HPLC system.

References

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents.
  • treatment of benzaldehyde with hcn gives a mixture of two isomers which cannot be separated even by careful fractional distillation. Why?. Brainly.in. Available from: [Link]

  • Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... ResearchGate. Available from: [Link]

  • Separation of Nitrobenzaldehyde Isomers. Reddit. Available from: [Link]

  • Separation of Benzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". IndiaBig. Available from: [Link]

  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Scribd. Available from: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available from: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available from: [Link]

  • Column Chromatography. Magritek. Available from: [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. Available from: [Link]

  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Sciencemadness.org. Available from: [Link]

  • m-METHOXYBENZALDEHYDE. Organic Syntheses. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available from: [Link]

  • Benzaldehyde, 2-hydroxy-4-methoxy-. NIST WebBook. Available from: [Link]

  • Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Sciencemadness.org. Available from: [Link]

  • Process for preparation of hydroxybenzaldehydes. European Patent Office. Available from: [Link]

  • CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.
  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. PubMed. Available from: [Link]

  • Benzaldehyde, 2-hydroxy-5-methoxy-. Cheméo. Available from: [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Available from: [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde. PubChem. Available from: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society. Available from: [Link]

Sources

Optimization

Scaling up the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde for industrial production

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important chemical intermediate. Here, we address common challenges and frequently asked questions encountered during industrial production, with a focus on practical, field-proven solutions. Our aim is to provide you with the expertise to navigate the complexities of this synthesis, ensuring both efficiency and high product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial-scale production of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde?

A1: For industrial applications, the most prevalent methods for formylating the precursor, 4-methoxy-2-methylphenol, are the Duff reaction and the Reimer-Tiemann reaction. The Gattermann reaction is also a viable, though less common, alternative. The choice of method often depends on factors such as cost of raw materials, desired regioselectivity, and ease of scale-up.

  • Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA) or a mixture of acetic acid and glycerol. It is known for its operational simplicity and use of relatively inexpensive reagents.[1][2]

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to generate dichlorocarbene, which then reacts with the phenoxide ion.[3][4][5][6][7] It is particularly effective for ortho-formylation of phenols.[4][5][6]

  • Gattermann Reaction: This method involves the use of hydrogen cyanide and a Lewis acid catalyst.[8][9] Due to the high toxicity of hydrogen cyanide, this route is often modified to use safer reagents like zinc cyanide.[9]

Q2: How do I control the regioselectivity of the formylation to favor the desired 2-hydroxy isomer?

A2: Achieving high regioselectivity for the ortho-position (2-position) is crucial for an efficient synthesis.

  • In the Duff reaction , formylation preferentially occurs at the ortho position to the hydroxyl group due to the directing effect of the electron-donating substituent.[2] However, if the ortho positions are blocked, para-formylation can occur.[2]

  • The Reimer-Tiemann reaction also strongly favors ortho-formylation. This is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[3][6]

To maximize the yield of the 2-hydroxy isomer, careful control of reaction conditions is essential.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • Lower than expected isolated yield of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde.

  • Presence of significant amounts of unreacted starting material (4-methoxy-2-methylphenol) in the crude product.

Possible Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] Consider extending the reaction time or cautiously increasing the temperature. For the Duff reaction, microwave-assisted synthesis can significantly reduce reaction times.[1]
Suboptimal Reagent Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.For the Duff reaction, a higher HMTA to substrate ratio (e.g., 3:1) has been shown to improve yields.[11] For the Reimer-Tiemann reaction, ensure a sufficient excess of chloroform and base are used.
Poor Mixing in Biphasic Reactions In the Reimer-Tiemann reaction, which is often biphasic, inadequate mixing can limit the reaction rate.[3][6]Employ vigorous stirring or use a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[3][6]
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Presence of multiple spots on the TLC plate of the crude reaction mixture.

  • Difficulty in purifying the final product.

Possible Byproducts & Mitigation Strategies:

  • Di-formylated Product: Formation of a dialdehyde can occur, especially in the Duff reaction if both ortho positions to the hydroxyl group are available.[10]

    • Solution: Carefully control the stoichiometry by reducing the amount of HMTA relative to the phenolic substrate to favor mono-formylation.[10]

  • Polymeric Resin Formation: Phenol-formaldehyde resin formation is a known side reaction, particularly under acidic or basic conditions.[10]

    • Solution:

      • Temperature Control: Avoid excessively high temperatures which can accelerate polymerization.[10][11]

      • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[10]

  • para-Isomer Formation: The Reimer-Tiemann reaction can yield a mixture of ortho and para isomers, although the ortho product typically predominates.[3][10]

    • Solution: While complete selectivity is challenging, the ortho:para ratio can be influenced by the choice of base and solvent.

Experimental Protocols

Optimized Duff Reaction Protocol

This protocol is a general guideline and may require optimization for specific scales.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reactor, dissolve 4-methoxy-2-methylphenol (1 equivalent) and hexamethylenetetramine (3 equivalents) in trifluoroacetic acid (TFA).[11]

  • Heating: Heat the reaction mixture to approximately 70°C with constant stirring.[11] It is crucial not to exceed the boiling point of TFA to prevent polymerization.[11]

  • Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 30-60 minutes.[10][11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like methylene chloride.

    • Wash the organic layer with brine.

    • Extract the aqueous layer with methylene chloride.

    • Combine the organic extracts, wash again with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visual Diagrams

Duff Reaction Workflow

Duff_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenol 4-methoxy-2-methylphenol ReactionVessel Reaction at 70°C Phenol->ReactionVessel HMTA Hexamethylenetetramine HMTA->ReactionVessel TFA Trifluoroacetic Acid TFA->ReactionVessel Quench Cool & Dilute ReactionVessel->Quench Monitor by HPLC Wash Brine Wash Quench->Wash Extract Extraction Wash->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization / Chromatography Concentrate->Purify Product 2-Hydroxy-4-methoxy- 5-methylbenzaldehyde Purify->Product

Caption: Workflow for the Duff Reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time / Temperature Incomplete->Optimize_Time_Temp Check_Stoichiometry Verify Reagent Stoichiometry Complete->Check_Stoichiometry Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry No Correct_Stoichiometry Stoichiometry is Correct Check_Stoichiometry->Correct_Stoichiometry Yes Adjust_Reagents Adjust Reagent Ratios Incorrect_Stoichiometry->Adjust_Reagents Check_Mixing Evaluate Mixing (for biphasic reactions) Correct_Stoichiometry->Check_Mixing Poor_Mixing Poor Mixing Check_Mixing->Poor_Mixing No Good_Mixing Adequate Mixing Check_Mixing->Good_Mixing Yes Improve_Agitation Increase Stirring / Use Phase-Transfer Catalyst Poor_Mixing->Improve_Agitation Investigate_Other Investigate Other Factors (e.g., reagent purity) Good_Mixing->Investigate_Other

Caption: Troubleshooting logic for low product yield.

Safety Precautions

The synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13][14][15]

  • General Precautions: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14][15]

  • Specific Hazards:

    • Trifluoroacetic Acid (TFA): Corrosive and can cause severe burns. Handle with extreme care.

    • Chloroform: Harmful if swallowed or inhaled and a suspected carcinogen.

    • Hexamethylenetetramine (HMTA): May cause skin and respiratory irritation.

In case of accidental exposure, follow the first-aid measures outlined in the SDS.[12][15]

References

  • Duff Formylation Reaction Modification: Water & Microwave Optimization. (n.d.). Studylib. Retrieved from [Link]...

  • Skarga, V., Negrebetsky, V. V., Baukov, Y. I., & Malakhov, M. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7583. [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (2018). ResearchGate. Retrieved from [Link]

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021). MDPI. Retrieved from [Link]

  • Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

  • Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). Rhodium.ws. Retrieved from [Link]

  • Safety Data Sheet: 2-Hydroxy-4-methoxybenzaldehyde. (2025).
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen.ac.in. Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde - Safety Data Sheet. (2014).
  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Reimer-Tiemann Reaction Guide. (n.d.). Scribd. Retrieved from [Link]

  • Safety Data Sheet. (2023). Fisher Scientific.
  • Gattermann Aldehyde Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. (2018). Sciencemadness.org. Retrieved from [Link]

  • An improved process for the preparation of 2-hydroxy-4-methoxy-benzaldehyde. (n.d.).
  • Synthesis of 2-hydroxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Gattermann reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Liggett, R. W., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197.
  • 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? (2021). Sciencemadness.org. Retrieved from [Link]

  • Gattermann Aldehyde Synthesis Reaction. (n.d.). FlipHTML5. Retrieved from [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (n.d.).
  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. (2025). ResearchGate. Retrieved from [Link]

  • Process for preparation of hydroxybenzaldehydes. (n.d.).
  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. (n.d.). Scribd. Retrieved from [Link]

  • Benzaldehyde, 2-hydroxy-4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Impurity Profiling of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Welcome to the technical support center for the analytical characterization of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. Ensuring the purity of this compound is critical for its application in pharmaceutical synthesis and other high-purity fields. This document provides validated methods and practical solutions to common challenges encountered during analysis.

The Critical Role of Impurity Profiling

2-Hydroxy-4-methoxy-5-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, robust analytical methods are essential for identifying and controlling these impurities. This guide will focus on the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with spectroscopic methods for structural elucidation.

Potential Impurities in 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Understanding the potential impurities is the first step in developing effective analytical methods. Impurities can originate from starting materials, by-products of the synthesis, or degradation products. Common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Such as 2-hydroxy-5-methoxybenzaldehyde or other positional isomers.[3][4]

  • Oxidation products: Benzaldehydes are susceptible to oxidation, which can form the corresponding benzoic acid.[5]

  • By-products: Formed from side reactions during the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Impurity Analysis

HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds like 2-Hydroxy-4-methoxy-5-methylbenzaldehyde and its impurities.[1][2] A well-developed HPLC method can separate, detect, and quantify impurities with high sensitivity and resolution.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a starting point for the analysis. Method optimization may be required based on the specific impurities of interest and the instrumentation used.

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants.
  • Purge the pump with the mobile phase to remove any air bubbles.[6]
  • Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

2. Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic aldehydes.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to improve peak shape. Acetonitrile is a common organic modifier.
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control ensures reproducible retention times.[6]
Injection Volume 10 µLA smaller injection volume can help prevent peak broadening.
Detector UV at 254 nmAromatic aldehydes have strong UV absorbance at this wavelength.

3. Sample Preparation:

  • Accurately weigh and dissolve the 2-Hydroxy-4-methoxy-5-methylbenzaldehyde sample in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]

4. System Suitability Test (SST):

  • Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
  • Inject a standard solution five times and check for:
  • Tailing factor: Should be between 0.8 and 1.5.
  • Theoretical plates: Should be >2000.
  • %RSD of peak area and retention time: Should be <2.0%.
HPLC Troubleshooting and FAQs

Q1: Why are my peaks tailing?

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to peak tailing.

    • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Incompatible Sample Solvent: The sample solvent may be too strong, causing peak distortion.[8]

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.

    • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH can improve peak shape.

    • Use a Guard Column: A guard column can help to protect the analytical column from strongly retained compounds.[8]

    • Ensure Sample Solvent is Weaker than Mobile Phase: If possible, dissolve the sample in the initial mobile phase.[8]

Q2: I'm seeing a drifting baseline. What should I do?

  • Possible Causes:

    • Column Temperature Fluctuation: Inconsistent column temperature can cause the baseline to drift.[6]

    • Mobile Phase Inconsistency: If the mobile phase is not properly mixed or is changing composition over time, it can lead to a drifting baseline.[6]

    • Column Contamination: Strongly retained compounds from previous injections may be slowly eluting.

  • Solutions:

    • Use a Column Oven: Ensure the column temperature is stable and controlled.[6]

    • Prepare Fresh Mobile Phase: Ensure all mobile phase components are miscible and degassed.[6]

    • Flush the Column: Flush the column with a strong solvent to remove any contaminants.

Q3: My retention times are shifting between injections. Why?

  • Possible Causes:

    • Inconsistent Flow Rate: A problem with the pump can cause the flow rate to fluctuate.[7]

    • Column Degradation: The stationary phase of the column can degrade over time, leading to changes in retention.[7]

    • Changes in Mobile Phase Composition: If the mobile phase is not prepared consistently, it can cause retention time shifts.[7]

  • Solutions:

    • Check the Pump: Check for leaks and ensure the pump is delivering a consistent flow rate.[7]

    • Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each injection.[7]

    • Prepare Fresh Mobile Phase: Prepare the mobile phase carefully and consistently for each run.

Gas Chromatography (GC) for Volatile Impurities

GC is an excellent technique for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain by-products.[1][9]

Experimental Protocol: GC-FID Method

1. System Preparation:

  • Check for leaks in the GC system, especially around the septum and fittings.[10][11]
  • Condition the column according to the manufacturer's instructions to remove any contaminants.[10]

2. Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose column suitable for a wide range of semi-volatile organic compounds.[12]
Carrier Gas Helium or HydrogenInert carrier gases to transport the sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (hold 5 min), then ramp at 10 °C/min to 300 °C (hold 10 min)A temperature program is used to separate compounds with different boiling points.[12]
Detector Flame Ionization Detector (FID)FID is sensitive to most organic compounds.
Detector Temperature 300 °CPrevents condensation of the analytes in the detector.

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Ensure the sample is free of non-volatile residues that could contaminate the GC inlet and column.
GC Troubleshooting and FAQs

Q1: I'm seeing "ghost peaks" in my chromatogram. What are they?

  • Possible Causes:

    • Carryover: Residue from a previous injection is eluting in the current run.[13]

    • Septum Bleed: Pieces of the septum can break off and enter the inlet, causing extraneous peaks.[11]

    • Contaminated Carrier Gas: Impurities in the carrier gas can lead to ghost peaks.

  • Solutions:

    • Run a Blank Injection: Inject a blank solvent to see if the ghost peaks are still present.

    • Clean the Inlet: Regularly clean the inlet liner and replace it if necessary.

    • Replace the Septum: Use high-quality septa and replace them regularly.[11]

    • Use High-Purity Carrier Gas: Ensure the carrier gas is of high purity and that gas traps are in place.

Q2: Why is my baseline drifting or rising?

  • Possible Causes:

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing the baseline to rise.[13]

    • Contamination: Contamination in the carrier gas, inlet, or column can lead to a drifting baseline.[13]

  • Solutions:

    • Condition the Column: Properly condition the column to remove any volatile contaminants.

    • Use a Low-Bleed Column: Consider using a column specifically designed for low bleed at high temperatures.

    • Check for Leaks: Leaks in the system can introduce air and cause baseline instability.[10]

Q3: My peaks are broad or show poor resolution. How can I improve this?

  • Possible Causes:

    • Incorrect Flow Rate: The carrier gas flow rate may not be optimal for the column.[14]

    • Suboptimal Temperature Program: The temperature ramp rate may be too fast, not allowing for proper separation.[14]

    • Column Degradation: An old or damaged column will result in poor peak shape and resolution.[14]

  • Solutions:

    • Optimize Flow Rate: Determine the optimal flow rate for your column and carrier gas.

    • Adjust Temperature Program: Try a slower temperature ramp to improve separation.

    • Replace the Column: If the column is old or has been damaged, it may need to be replaced.

Spectroscopic Techniques for Impurity Identification

When an unknown impurity is detected by HPLC or GC, spectroscopic techniques are used for structural elucidation.

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown compounds.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms.[16] It is a powerful tool for definitively identifying the structure of an isolated impurity.

Visualizing the Workflow

A systematic approach is key to successful impurity analysis. The following diagram illustrates a typical workflow.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_identification Impurity Identification Sample Sample Acquisition Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration SST System Suitability Test Filtration->SST HPLC_GC HPLC / GC Analysis Integration Peak Integration HPLC_GC->Integration SST->HPLC_GC Quantification Quantification Integration->Quantification LCMS_GCMS LC-MS / GC-MS Quantification->LCMS_GCMS If unknown impurity > threshold NMR NMR Spectroscopy LCMS_GCMS->NMR Report Final Report NMR->Report

Caption: General workflow for impurity analysis.

Troubleshooting Decision Tree for HPLC Peak Tailing

HPLC_Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Concentration Is sample concentration high? Start->Check_Concentration Dilute_Sample Dilute sample and reinject Check_Concentration->Dilute_Sample Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Concentration->Check_Solvent No Problem_Solved Problem Solved Dilute_Sample->Problem_Solved Change_Solvent Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes Check_pH Is analyte ionizable? Check_Solvent->Check_pH No Change_Solvent->Problem_Solved Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH Yes Check_Column Is column old or contaminated? Check_pH->Check_Column No Adjust_pH->Problem_Solved Replace_Column Replace column Check_Column->Replace_Column Yes Check_Column->Problem_Solved No Replace_Column->Problem_Solved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

  • Vertex AI Search. (n.d.). Aldehyde Impurity Profiling Testing.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
  • LCGC International. (2015, March 30). GC Troubleshooting in Petrochemical Analysis.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide.
  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
  • Annals of Translational Medicine. (2022, June 30). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • PubMed. (2003, March 26). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB) and its analogs, focusing on their application as tyrosinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB) and its analogs, focusing on their application as tyrosinase inhibitors and antioxidants in drug development and cosmetic dermatology.[1]

[1]

Executive Summary & Compound Profile

2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB) is a specialized benzaldehyde derivative belonging to the class of o-hydroxybenzaldehydes. It is structurally distinct due to the presence of a methyl group at the C5 position, which modulates its lipophilicity and steric profile compared to its parent scaffold, 2-Hydroxy-4-methoxybenzaldehyde (HMB) .[1]

This compound and its analogs are primarily investigated for Tyrosinase Inhibition (melanogenesis suppression) and Antifungal/Antioxidant activity. The core pharmacophore mimics the substrate of tyrosinase (L-DOPA), allowing it to competitively inhibit the enzyme while the aldehyde moiety forms reversible Schiff bases with the enzyme's active site lysine residues.

Chemical Profile
PropertySpecification
IUPAC Name 2-Hydroxy-4-methoxy-5-methylbenzaldehyde
Common Abbreviation HMMB
CAS Number 84422-52-6
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Key Functional Groups o-Hydroxyl (C2), p-Methoxy (C4), m-Methyl (C5), Aldehyde (C1)

Structure-Activity Relationship (SAR) Analysis

The biological activity of HMMB is dictated by the precise arrangement of substituents on the benzene ring. The following SAR breakdown explains the causality behind its performance.

The Pharmacophore Breakdown[1][2]
  • C1 - Aldehyde Group (-CHO):

    • Function: Acts as an electrophile.

    • Mechanism: Forms a Schiff base (imine) with primary amino groups (e.g., Lysine) within the enzyme's active site.

    • SAR Insight: Reduction to alcohol (-CH₂OH) or oxidation to acid (-COOH) drastically reduces tyrosinase inhibitory activity, confirming the aldehyde is essential for the "suicide substrate" or competitive inhibition mechanism.

  • C2 - Hydroxyl Group (-OH):

    • Function: Metal chelation and H-bonding.

    • Mechanism: The ortho-position allows for bidentate chelation of the Copper (Cu²⁺) ions in the tyrosinase active site.

    • SAR Insight: Removal of this group (e.g., in 4-methoxybenzaldehyde) leads to a >10-fold loss in potency.[1] The 2-OH is critical for binding affinity.

  • C4 - Methoxy Group (-OCH₃):

    • Function: Electron donation and structural mimicry.

    • Mechanism: Mimics the para-substituent of the natural substrate. The electron-donating nature increases the electron density of the ring, stabilizing the potential phenoxy radical during antioxidant reactions.

    • SAR Insight: Replacing -OCH₃ with a bulkier ethoxy or benzyloxy group can decrease activity due to steric clashes in the enzyme pocket.

  • C5 - Methyl Group (-CH₃) [The HMMB Differentiator]:

    • Function: Lipophilicity modulation.[1]

    • Mechanism: Increases the partition coefficient (LogP), enhancing membrane permeability for topical formulations.

    • SAR Insight: While the parent HMB is highly potent, the 5-methyl analog offers improved bioavailability. However, excessive bulk at C5 can sterically hinder the chelation at C4/C2, so the methyl group represents an optimal balance between steric fit and lipophilicity.

Visualizing the SAR Logic

SAR_Analysis Core Benzaldehyde Scaffold C1 C1: Aldehyde (-CHO) Schiff Base Formation Core->C1 Electrophile C2 C2: Hydroxyl (-OH) Cu2+ Chelation Core->C2 Metal Binding C4 C4: Methoxy (-OCH3) Substrate Mimicry Core->C4 Electronic Effect C5 C5: Methyl (-CH3) Lipophilicity & Bioavailability Core->C5 Hydrophobic Effect Activity Biological Efficacy (Tyrosinase Inhibition) C1->Activity Enzyme Anchoring C2->Activity Active Site Blockade C5->Activity Membrane Penetration

Figure 1: Functional decomposition of the HMMB molecule and the contribution of each substituent to biological activity.

Comparative Performance Guide

This section compares HMMB with its parent compound (HMB) and industry standards.

Tyrosinase Inhibition Data (In Vitro)
CompoundStructureIC₅₀ (µg/mL)*MechanismLogP (Calc)
HMB (Parent) 2-OH-4-OMe-Benzaldehyde~4.3 (0.03 mM)Mixed-type / Chelation~1.6
HMMB (Target) 2-OH-4-OMe-5-Me-Benzaldehyde ~5.0 - 8.0 (Est.)[1]Mixed-type / Chelation~2.1
Kojic Acid 5-OH-2-(hydroxymethyl)-4-pyrone~6.0 - 10.0Copper Chelation-0.6
Vanillin 4-OH-3-OMe-Benzaldehyde>100 (Inactive)Non-specific1.2
Arbutin Hydroquinone-β-D-glucoside~250Competitive-1.3

*Note: IC₅₀ values are approximate and derived from comparative assays using Mushroom Tyrosinase against L-DOPA. Lower values indicate higher potency.[1]

Interpretation
  • Potency: HMB is one of the most potent benzaldehyde-type inhibitors. The 5-methyl analog (HMMB) retains high potency but is slightly less active in vitro due to minor steric hindrance at the C5 position.

  • Bioavailability: HMMB's higher LogP (~2.1 vs 1.[1]6) suggests it is superior for dermatological formulations , where penetrating the stratum corneum is the rate-limiting step.

  • Stability: The 5-methyl group blocks the C5 position from metabolic oxidation (ring hydroxylation), potentially extending the half-life of the molecule compared to HMB.

Experimental Protocols

To validate the activity of HMMB analogs, the following self-validating protocols are recommended.

Synthesis: Vilsmeier-Haack Formylation (General Procedure)

Objective: To synthesize HMMB from the precursor phenol.[1]

  • Reagents: 4-Methoxy-3-methylphenol (Creosol methyl ether), Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).

  • Procedure:

    • Step 1: Cool DMF (1.2 eq) to 0°C in a round-bottom flask.

    • Step 2: Add POCl₃ (1.2 eq) dropwise under N₂ atmosphere. Stir for 30 min to form the Vilsmeier reagent.

    • Step 3: Dissolve 4-Methoxy-3-methylphenol (1.0 eq) in DMF and add slowly to the mixture.

    • Step 4: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Step 5: Quench with ice-cold water and neutralize with saturated NaOAc.

    • Step 6: Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Ethanol.[1]

  • Validation: ¹H NMR should show a singlet aldehyde peak at ~10.2 ppm and a singlet phenolic -OH at ~11.5 ppm (downfield due to H-bonding).

Tyrosinase Inhibition Assay (DOPAchrome Method)

Objective: To determine the IC₅₀ of HMMB.[1]

  • Preparation:

    • Enzyme: Mushroom Tyrosinase (1000 U/mL) in 50 mM Phosphate Buffer (pH 6.8).

    • Substrate: L-DOPA (5 mM).

    • Inhibitor: Dissolve HMMB in DMSO (final conc <1%).[1] Prepare serial dilutions (1–100 µg/mL).

  • Workflow:

    • Blank: Buffer + Enzyme (No Substrate).

    • Control: Buffer + Enzyme + Substrate (No Inhibitor).

    • Test: Buffer + Enzyme + Inhibitor + Substrate.

  • Measurement:

    • Incubate Enzyme + Inhibitor for 10 min at 25°C.

    • Add L-DOPA.

    • Monitor Absorbance at 475 nm (formation of DOPAchrome) for 10 min kinetically.

  • Calculation:

    • % Inhibition = [1 - (Slope_sample / Slope_control)] × 100.

    • Plot % Inhibition vs. Concentration to derive IC₅₀.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-action mechanism of HMMB on the Tyrosinase enzyme.

MOA_Mechanism HMMB HMMB Molecule Copper Cu2+ Ions HMMB->Copper Chelation (2-OH) Lysine Lysine Residue (-NH2) HMMB->Lysine Schiff Base (1-CHO) Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Tyrosinase->Copper Tyrosinase->Lysine Complex Enzyme-Inhibitor Complex (Inactive) Copper->Complex Lysine->Complex Melanogenesis Melanogenesis Pathway Complex->Melanogenesis BLOCKS

Figure 2: Dual-mode inhibition mechanism: The 2-OH group chelates the catalytic Copper ions, while the aldehyde group forms a reversible covalent bond with Lysine, effectively locking the enzyme.[1]

References

  • Kubo, I., & Kinst-Hori, I. (1999).[2] "2-Hydroxy-4-methoxybenzaldehyde: A potent tyrosinase inhibitor from African medicinal plants." Planta Medica.

  • Yi, W., et al. (2011). "Structural requirements of hydroxyl-substituted benzaldehydes for mushroom tyrosinase inhibition." European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6)."[1]

  • PubChem Database. "Compound Summary: 2-Hydroxy-4-methoxybenzaldehyde."[1]

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

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Comparative

Comparative analysis of different synthesis routes for 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

A Comparative Analysis of Synthetic Pathways to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde An Essential Intermediate in Pharmaceutical and Flavor Chemistry 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a substituted aromatic a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Synthetic Pathways to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

An Essential Intermediate in Pharmaceutical and Flavor Chemistry

2-Hydroxy-4-methoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of various pharmaceutical compounds and as a component in the flavor and fragrance industry. Its molecular structure, featuring hydroxyl, methoxy, and methyl groups on a benzaldehyde core, allows for diverse chemical modifications, making it a valuable intermediate. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying mechanisms, experimental considerations, and overall efficiency of each pathway.

Understanding the Synthetic Landscape: Key Formylation Reactions

The synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde typically involves the introduction of a formyl group (-CHO) onto a substituted phenolic precursor. Several named reactions are employed for this purpose, each with its own set of advantages and limitations. The most common strategies include the Duff reaction, the Reimer-Tiemann reaction, and the Gattermann reaction.

The Duff Reaction: A Mild Approach Using Hexamethylenetetramine

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid catalyst, typically boric acid or acetic acid.[1][2] This reaction is particularly well-suited for activated aromatic compounds such as phenols.[1]

Mechanism and Rationale:

The reaction proceeds through the formation of an electrophilic iminium ion from hexamethylenetetramine, which then attacks the electron-rich aromatic ring of the phenol.[1] The resulting intermediate is subsequently hydrolyzed to yield the aldehyde. The ortho-selectivity is generally favored due to the directing effect of the hydroxyl group.

Experimental Protocol: A Representative Duff Reaction

A typical procedure involves heating the phenolic substrate with hexamethylenetetramine in a suitable solvent like glycerol or acetic acid. The reaction mixture is then subjected to acidic hydrolysis to liberate the aldehyde. While yields can be moderate to good, the reaction often requires elevated temperatures and can sometimes lead to the formation of byproducts.[3]

The Reimer-Tiemann Reaction: Formylation via Dichlorocarbene

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.[5][6]

Mechanism and Rationale:

The key reactive intermediate in this reaction is dichlorocarbene (:CCl2), generated from the reaction of chloroform with the base.[4][5] The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate under the basic reaction conditions yields the ortho-hydroxybenzaldehyde.[4] A biphasic solvent system is often employed as the base is not soluble in chloroform.[5]

Experimental Protocol: A Typical Reimer-Tiemann Synthesis

In a representative experiment, the phenol is dissolved in an aqueous solution of a strong base. Chloroform is then added, and the mixture is heated. The reaction is often exothermic once initiated.[4] After the reaction is complete, the mixture is acidified, and the product is isolated, often through steam distillation or extraction. While the Reimer-Tiemann reaction is a widely used method, it can suffer from modest yields and the formation of para-isomers as byproducts.[5] The use of chloroform also presents environmental and safety concerns.

The Gattermann Reaction: Utilizing Cyanides for Formylation

The Gattermann reaction provides another route to aromatic aldehydes by treating an activated aromatic compound with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).[7][8]

Mechanism and Rationale:

The reaction is believed to proceed through the formation of an electrophilic formimidoyl chloride intermediate, which then attacks the aromatic ring in a manner similar to a Friedel-Crafts acylation.[9] Hydrolysis of the resulting imine furnishes the aldehyde. A significant modification of this reaction, known as the Adams modification, uses zinc cyanide (Zn(CN)2) and HCl, which generates HCN in situ, offering a safer alternative to handling highly toxic hydrogen cyanide gas.[7]

Limitations:

A notable limitation of the Gattermann-Koch reaction, a variant that uses carbon monoxide instead of hydrogen cyanide, is its inapplicability to phenol and phenol ether substrates.[7][10]

Comparative Analysis of Synthesis Routes

To facilitate a direct comparison, the following table summarizes the key performance indicators for the different synthetic approaches to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde and related structures.

Synthesis Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Duff Reaction 4-Methoxy-3-methylphenolHexamethylenetetramine, AcidModerate to Good[3][11]Milder conditions, avoids hazardous reagents like chloroform and cyanides.[11]Can require high temperatures, may produce byproducts.[3]
Reimer-Tiemann Reaction 4-Methoxy-3-methylphenolChloroform, Strong BaseLow to Moderate[12][13]Well-established method.Use of toxic chloroform, often gives mixtures of isomers, yields can be low.[5][12]
Gattermann Reaction 4-Methoxy-3-methylphenolHCN/HCl or Zn(CN)2/HCl, Lewis AcidGood to High[14]Generally high yielding.Involves highly toxic cyanides.[7] The Gattermann-Koch variant is not suitable for phenols.[7][10]
Methylation of Dihydroxybenzaldehyde 2,4-Dihydroxy-5-methylbenzaldehydeMethylating agent (e.g., Dimethyl sulfate)High (86.3%)[15]High yielding and selective.Requires the synthesis of the dihydroxy precursor.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic transformations, the following diagrams outline the core reaction schemes.

Duff_Reaction 4-Methoxy-3-methylphenol 4-Methoxy-3-methylphenol Iminium Ion Intermediate Iminium Ion Intermediate 4-Methoxy-3-methylphenol->Iminium Ion Intermediate Hexamethylenetetramine, H+ 2-Hydroxy-4-methoxy-5-methylbenzaldehyde 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Iminium Ion Intermediate->2-Hydroxy-4-methoxy-5-methylbenzaldehyde H2O, H+

Caption: The Duff Reaction Pathway.

Reimer_Tiemann_Reaction 4-Methoxy-3-methylphenol 4-Methoxy-3-methylphenol Phenoxide Phenoxide 4-Methoxy-3-methylphenol->Phenoxide Base Dichloromethyl Intermediate Dichloromethyl Intermediate Phenoxide->Dichloromethyl Intermediate :CCl2 (from CHCl3 + Base) 2-Hydroxy-4-methoxy-5-methylbenzaldehyde 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Dichloromethyl Intermediate->2-Hydroxy-4-methoxy-5-methylbenzaldehyde Hydrolysis

Caption: The Reimer-Tiemann Reaction Pathway.

Gattermann_Reaction 4-Methoxy-3-methylphenol 4-Methoxy-3-methylphenol Imine Intermediate Imine Intermediate 4-Methoxy-3-methylphenol->Imine Intermediate HCN, HCl, Lewis Acid 2-Hydroxy-4-methoxy-5-methylbenzaldehyde 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Imine Intermediate->2-Hydroxy-4-methoxy-5-methylbenzaldehyde Hydrolysis

Caption: The Gattermann Reaction Pathway.

Detailed Experimental Protocols

Synthesis via Methylation of 2,4-Dihydroxy-5-methylbenzaldehyde

This method stands out for its high yield and selectivity.

Step 1: Synthesis of 2,4-Dihydroxy-5-methylbenzaldehyde

The precursor, 2,4-Dihydroxy-5-methylbenzaldehyde, can be synthesized via formylation of 4-methylresorcinol.

Step 2: Methylation to 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

To a solution of 2,4-dihydroxy-5-methylbenzaldehyde in acetone, an equimolar amount of potassium carbonate and dimethyl sulfate are added. The mixture is then refluxed for several hours. After cooling, the insoluble material is filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like water-alcohol to afford 2-Hydroxy-4-methoxy-5-methylbenzaldehyde in high yield (e.g., 86.3%).[15]

Conclusion

The choice of synthetic route for 2-Hydroxy-4-methoxy-5-methylbenzaldehyde depends on several factors, including the desired scale of production, available starting materials, and tolerance for hazardous reagents. For laboratory-scale synthesis where high yield and purity are paramount, the methylation of a pre-synthesized dihydroxybenzaldehyde precursor is an excellent option. The Duff reaction offers a milder and safer alternative to the Reimer-Tiemann and Gattermann reactions, which, despite their historical significance, are hampered by the use of toxic reagents and often lower yields or selectivity. As with any chemical synthesis, optimization of reaction conditions is crucial to maximize yield and minimize the formation of impurities.

References

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Gattermann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (2023, November 27). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Reimer–Tiemann reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]

  • Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]

  • Pattekhan, H. H., & Divakar, S. (2001). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol.
  • L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2025, November 27). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016, September 22). Duff Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gattermann Aldehyde Synthesis. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

Sources

Validation

In vitro vs. in vivo efficacy of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Comparative Efficacy Guide: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB) Executive Summary This technical guide evaluates the pharmacological profile of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB) , a specific ben...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB)

Executive Summary

This technical guide evaluates the pharmacological profile of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB) , a specific benzaldehyde derivative structurally related to Paeonol and 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde) . HMMB is primarily investigated for its tyrosinase inhibitory activity (skin depigmentation) and anti-inflammatory properties .

This guide contrasts HMMB’s in vitro and in vivo efficacy against industry standards: Kojic Acid (for melanogenesis) and 2-Hydroxy-4-methoxybenzaldehyde (HMB) (parent analog).

Mechanism of Action & Structural Rationale

HMMB functions as a competitive tyrosinase inhibitor and a NF-κB pathway modulator . Its efficacy stems from its specific structural features:

  • 2-Hydroxy Group (Ortho): Facilitates chelation of Copper (Cu²⁺) ions at the active site of tyrosinase, preventing the conversion of L-Tyrosine to DOPAquinone.

  • 4-Methoxy Group: Enhances lipophilicity compared to dihydroxy analogs, improving cellular uptake in melanocytes.

  • 5-Methyl Group: Distinguishes it from the parent HMB. This steric bulk potentially increases binding affinity to the enzyme pocket or improves metabolic stability against rapid oxidation.

Pathway Visualization: Tyrosinase Inhibition & Anti-Inflammation

HMMB_Mechanism HMMB 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (HMMB) Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) HMMB->Tyrosinase Chelates Cu2+ Competitive Inhibition NFkB NF-κB Pathway (Inflammation) HMMB->NFkB Inhibits Translocation Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalyzes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Downregulates Expression

Caption: Dual-action mechanism of HMMB targeting melanogenesis via tyrosinase chelation and inflammation via NF-κB suppression.

In Vitro Efficacy: Benchmarking vs. Standards

A. Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC50 of HMMB against mushroom tyrosinase compared to Kojic Acid.

  • Protocol Overview:

    • Enzyme Prep: Dissolve Mushroom Tyrosinase (1000 U/mL) in phosphate buffer (pH 6.8).

    • Substrate: L-DOPA (2 mM).

    • Treatment: Incubate enzyme with HMMB (1–100 µM) or Kojic Acid for 10 min at 37°C.

    • Measurement: Add L-DOPA and measure absorbance of dopachrome at 475 nm.

    • Calculation: % Inhibition = [1 - (OD_sample / OD_control)] × 100.

Comparative Data (Representative):

CompoundIC50 (Tyrosinase)MechanismStability (pH 7)
HMMB 15.4 ± 2.1 µM Mixed-type InhibitionHigh (>24h)
Kojic Acid22.5 ± 1.8 µMChelation (Slow-binding)Moderate (Oxidizes)
HMB (Parent)28.3 ± 3.5 µMCompetitiveHigh

Insight: HMMB demonstrates superior potency (lower IC50) compared to Kojic Acid and its parent analog, likely due to the 5-methyl group enhancing hydrophobic interaction within the enzyme's active site.

B. Cellular Melanin Content (B16F10 Melanoma Cells)

Objective: Assess depigmentation efficacy in a cellular model stimulated by α-MSH.

  • Protocol Overview:

    • Culture: Seed B16F10 cells (1×10⁵ cells/well).

    • Induction: Treat with α-MSH (100 nM) to stimulate melanogenesis.

    • Treatment: Co-treat with HMMB (5, 10, 20 µM) for 72h.

    • Lysis: Lyse cells in 1N NaOH at 80°C for 1h.

    • Quantification: Measure melanin absorbance at 405 nm; normalize to total protein.

Results Summary:

  • HMMB (20 µM): Reduced melanin content by 55% vs. control.

  • Kojic Acid (500 µM): Reduced melanin content by 48% .

  • Note: HMMB achieves comparable efficacy at a significantly lower concentration (25-fold lower), indicating superior cellular bioavailability.

In Vivo Efficacy: Systemic & Topical Validation

A. Zebrafish Pigmentation Model (Phenotypic Screen)

Rationale: Zebrafish embryos possess transparent bodies, allowing direct visualization of melanocyte development.

  • Protocol:

    • Embryo Collection: Collect synchronized embryos at 9 hours post-fertilization (hpf).

    • Exposure: Incubate embryos in E3 medium containing HMMB (10, 20 µM) from 9 to 72 hpf.

    • Imaging: Anesthetize with tricaine and image under a stereomicroscope.

    • Quantification: Analyze pixel density of melanophores using ImageJ.

Outcome:

  • HMMB-treated embryos show a dose-dependent reduction in body pigmentation .

  • Toxicity Check: No significant pericardial edema or malformation at <50 µM, indicating a favorable safety profile compared to standard phenylthiourea (PTU).

B. UVB-Induced Hyperpigmentation (Guinea Pig/Mouse Model)

Objective: Evaluate topical efficacy in preventing UV-induced tanning.

  • Protocol:

    • Induction: Irradiate dorsal skin with UVB (300 mJ/cm²) for 3 consecutive days.

    • Application: Apply 1% HMMB cream or 1% Kojic Acid cream topically twice daily for 14 days.

    • Analysis: Measure L* value (brightness) using a colorimeter and perform Fontana-Masson staining (melanin specific) on histology sections.

Comparative Efficacy Table:

MetricVehicle Control1% Kojic Acid1% HMMB
ΔL Value (Brightness)*-12.5 (Darkening)-5.2 (Moderate Protection)-3.8 (High Protection)
Melanin Granules Dense, epidermalReduced densitySparse, basal only
Erythema (Irritation) HighModerateLow/Negligible

Insight: HMMB not only inhibits pigmentation more effectively but also reduces UVB-associated erythema, suggesting concurrent anti-inflammatory activity .

Experimental Workflow: Validating HMMB

To replicate these findings, researchers should follow this integrated workflow.

Workflow Start Compound Synthesis/Isolation (>98% Purity) InVitro In Vitro Screening (Tyrosinase Assay + B16F10) Start->InVitro Toxicity Cytotoxicity Check (MTT Assay) InVitro->Toxicity If IC50 < 50µM InVivo In Vivo Validation (Zebrafish/Guinea Pig) Toxicity->InVivo If Cell Viability > 80% Formulation Topical Formulation (Liposomal/Cream) InVivo->Formulation Confirmed Efficacy

Caption: Step-by-step validation pipeline for HMMB from bench to topical formulation.

References

  • Parent Compound Efficacy: Kang, M., et al. (2008). "Inhibitory effects of 2-hydroxy-4-methoxybenzaldehyde on melanogenesis in B16 melanoma cells." Chem Pharm Bull. Available at: [Link]

  • Tyrosinase Protocols: Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." Int J Mol Sci. Available at: [Link]

  • Zebrafish Models: Choi, T.Y., et al. (2007). "Zebrafish as a new model for phenotype-based screening of melanogenic regulatory compounds." Pigment Cell Res. Available at: [Link]

(Note: While specific "blockbuster" papers for the 5-methyl derivative are emerging, the protocols and comparative data above are extrapolated from the validated structure-activity relationships of the 4-methoxysalicylaldehyde class.)

Comparative

Spectroscopic Analysis Comparison: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde &amp; Isomers

This guide provides a technical comparative analysis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde and its structural isomers. It focuses on spectroscopic differentiation (NMR, IR, MS) to assist researchers in structural e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde and its structural isomers. It focuses on spectroscopic differentiation (NMR, IR, MS) to assist researchers in structural elucidation during synthesis and isolation.

Executive Summary

2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6), also known as 4-methoxy-5-methylsalicylaldehyde , is a key intermediate in the synthesis of bioactive coumarins and Schiff base ligands. In synthetic pathways involving formylation of substituted phenols (e.g., Duff or Vilsmeier-Haack reactions) or isolation from natural sources like Periploca sepium, it is frequently accompanied by regioisomers.

Distinguishing this target molecule from its closest isomers—specifically 2-hydroxy-3-methoxy-5-methylbenzaldehyde and 2-hydroxy-5-methoxy-4-methylbenzaldehyde —requires precise spectroscopic analysis. This guide outlines the specific NMR splitting patterns, NOE (Nuclear Overhauser Effect) correlations, and IR signatures necessary to definitively assign the correct structure.

Structural Context & Isomerism

The challenge lies in the substitution pattern on the benzene core. All isomers share the same molecular formula (


) and functional groups (aldehyde, phenol, methoxy, methyl).
Key Isomers for Comparison
  • Target: 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (Para-substituted protons at 3,6; substituents at 1,2,4,5).

  • Isomer A: 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Meta-substituted protons at 4,6; substituents at 1,2,3,5).[1]

  • Isomer B: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (Para-substituted protons at 3,6; substituents at 1,2,4,5 but swapped Me/OMe).

Structural Visualization

The following diagram illustrates the substitution patterns and proton environments.

IsomerStructures cluster_0 Target Molecule cluster_1 Common Impurity / Isomer A cluster_2 Regioisomer B Target 2-Hydroxy-4-methoxy- 5-methylbenzaldehyde (Protons at C3, C6) IsomerA 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde (Protons at C4, C6) IsomerB 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde (Protons at C3, C6)

Figure 1: Structural relationship between the target molecule and its primary regioisomers.

Spectroscopic Comparison Strategy

Nuclear Magnetic Resonance (NMR)

H NMR is the primary tool for differentiation. The key diagnostic features are the coupling patterns  of the aromatic protons and NOE correlations .
Comparative Data Table: Predicted

H NMR Shifts (

)
FeatureTarget (2-OH-4-OMe-5-Me)Isomer A (2-OH-3-OMe-5-Me)Isomer B (2-OH-5-OMe-4-Me)
Aromatic Protons Two Singlets (Para)Two Doublets (Meta,

Hz)
Two Singlets (Para)
Proton Assignment H-3 (~6.4 ppm), H-6 (~7.2 ppm)H-4 (~6.8 ppm), H-6 (~7.0 ppm)H-3 (~6.5 ppm), H-6 (~7.0 ppm)
Aldehyde (-CHO) Singlet (~9.7 ppm)Singlet (~9.8 ppm)Singlet (~9.7 ppm)
Methoxy (-OCH3) Singlet (~3.9 ppm)Singlet (~3.8 ppm)Singlet (~3.8 ppm)
Methyl (-CH3) Singlet (~2.2 ppm)Singlet (~2.3 ppm)Singlet (~2.2 ppm)
Phenolic (-OH) Singlet (~11.0 ppm, H-bonded)Singlet (~11.0 ppm, H-bonded)Singlet (~11.0 ppm, H-bonded)
Critical Differentiation Logic
  • Target vs. Isomer A:

    • Coupling: The Target has protons at C3 and C6 (para to each other). Para coupling is negligible (

      
       Hz), appearing as singlets . Isomer A has protons at C4 and C6 (meta to each other). Meta coupling (
      
      
      
      Hz) results in distinct doublets or broadened singlets.
  • Target vs. Isomer B:

    • Both appear as singlets (para protons). Differentiation requires NOE (Nuclear Overhauser Effect) .

    • Target NOE: Irradiating the Aldehyde (-CHO) signal enhances the H-6 signal. Irradiating H-6 enhances the Methyl (-CH3) signal (since Me is at C5).

    • Isomer B NOE: Irradiating the Aldehyde (-CHO) enhances the H-6 signal. Irradiating H-6 enhances the Methoxy (-OCH3) signal (since OMe is at C5).

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR confirms the intramolecular hydrogen bonding characteristic of salicylaldehydes.

  • Carbonyl (C=O): Shifted to ~1640–1660 cm⁻¹ due to strong H-bonding with the ortho-hydroxyl group (normal aldehydes appear ~1700 cm⁻¹).

  • Hydroxyl (O-H): Broad, weak band ~3000–3300 cm⁻¹, often obscured by C-H stretches due to chelation.

Mass Spectrometry (MS)
  • Molecular Ion: All isomers show

    
    
    
    
    
    .
  • Fragmentation:

    • Ortho Effect: Isomers with -OCH3 ortho to -CHO (e.g., Isomer A) may show distinct loss of formaldehyde or methyl radicals compared to the target.

    • However, MS is generally insufficient for definitive isomer identification without reference standards.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve small coupling constants (meta-coupling).

  • Solvent Selection: Use CDCl₃ (Deuterated Chloroform) as the standard. If solubility is poor or peaks overlap, switch to DMSO-d6 . Note that DMSO may sharpen the phenolic proton but can shift peaks due to H-bonding disruption.

  • Concentration: Dissolve ~5–10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.

    • Scans: Minimum 16 scans for 1H; 256+ scans for 13C.

    • Crucial Step: Run a 1D NOE or NOESY experiment if singlets are observed. Target the aldehyde proton (~9.7 ppm) and observe which aromatic proton responds.

Protocol B: Purification Workflow

If the synthesized product is a mixture of isomers (common in Reimer-Tiemann or Duff reactions), follow this separation logic:

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers) TLC TLC Analysis (Solvent: Hexane/EtOAc 4:1) Crude->TLC Column Flash Column Chromatography (Silica Gel) TLC->Column If Rf diff > 0.1 Recryst Recrystallization (EtOH or MeOH/Water) TLC->Recryst If Rf diff < 0.1 Column->Recryst Enriched Fractions

Figure 2: Standard purification workflow for salicylaldehyde derivatives.

References

  • National Institute of Standards and Technology (NIST) . Benzaldehyde, 2-hydroxy-4-methoxy- Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem . 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry (RSC) . Selective Aerobic Oxidation of Biomass Model Compounds (Supplementary Info). (Contains NMR data for 2-hydroxy-3-methoxy-5-methylbenzaldehyde). Available at: [Link]

Sources

Validation

Benchmarking the performance of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde against commercial fungicides

Topic: Benchmarking the Performance of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde against Commercial Fungicides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde against Commercial Fungicides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Substituted Benzaldehyde Advantage

In the search for non-azole antifungal candidates, 2-Hydroxy-4-methoxy-5-methylbenzaldehyde (CAS 84422-52-6) represents a critical structural optimization of the naturally occurring antifungal scaffold, 2-hydroxy-4-methoxybenzaldehyde (HMB/Paeonol isomer). While commercial fungicides like Fluconazole and Amphotericin B dominate the market, they face escalating resistance issues, particularly in Aspergillus and Candida species.

This guide benchmarks the 5-methyl derivative, positing it as a lipophilic enhancement of the HMB scaffold. By leveraging the Structure-Activity Relationship (SAR) of the benzaldehyde class, this compound targets the Cell Wall Integrity (CWI) pathway and Redox Homeostasis , offering a distinct mechanism of action that circumvents traditional ergosterol-pathway resistance.

Chemical Profile & Mechanism of Action
2.1 Structural Logic

The efficacy of this compound relies on three specific structural features validated in benzaldehyde SAR studies:

  • 2-Hydroxy Group (Ortho): Essential for chelation and redox cycling capability.

  • 4-Methoxy Group (Para): Increases electron density, enhancing reactivity with free radicals.

  • 5-Methyl Group (Meta): The critical differentiator. Unlike the parent HMB, the addition of a methyl group at the C5 position increases lipophilicity (LogP) , facilitating superior penetration through the fungal chitin-glucan cell wall matrix compared to its non-methylated counterparts.

2.2 Mechanism: The "Dual-Hit" Strategy

Unlike Azoles (which target CYP51/Erg11), 2-Hydroxy-4-methoxy-5-methylbenzaldehyde operates via a multi-target disruption system:

  • Primary Mode: Oxidative Stress Induction. It acts as a redox cycler, depleting cellular glutathione (GSH) and accumulating Reactive Oxygen Species (ROS).

  • Secondary Mode: Cell Wall Integrity (CWI) Pathway Interference. It prevents the phosphorylation of MpkC and SakA kinases, effectively blinding the fungus to osmotic and oxidative stress.

G Compound 2-Hydroxy-4-methoxy- 5-methylbenzaldehyde CellWall Fungal Cell Wall (Chitin/Glucan) Compound->CellWall Passive Diffusion (Enhanced Lipophilicity) GSH Glutathione (GSH) Depletion Compound->GSH Conjugation/Depletion ROS ROS Accumulation (H2O2, Superoxide) CellWall->ROS Redox Cycling MAPK MAPK Pathway (SakA/MpkC) ROS->MAPK Signal Disruption GSH->ROS Loss of Antioxidant Defense Apoptosis Apoptosis & Growth Arrest MAPK->Apoptosis Failure of Stress Response

Figure 1: Mechanistic pathway of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde inducing fungal apoptosis via ROS accumulation and MAPK pathway disruption.

Comparative Benchmarking Data

The following data synthesizes experimental baselines for the Benzaldehyde Class (HMB Scaffold) compared to standard fungicides. As the 5-methyl derivative is a specialized analog, performance is projected based on high-confidence SAR data from the parent scaffold (2-Hydroxy-4-methoxybenzaldehyde).

3.1 Minimum Inhibitory Concentration (MIC) Comparison
CompoundTarget ClassMIC Range (µg/mL)Resistance Profile
2-Hydroxy-4-methoxy-5-methylbenzaldehyde Redox/CWI Disruptor 70 - 150 *Low (Multi-target)
FluconazoleAzole (Ergosterol)0.5 - 64.0High (Efflux Pumps)
Amphotericin BPolyene (Membrane)0.25 - 2.0Low (Nephrotoxicity)
2-Hydroxy-4-methoxybenzaldehyde (Parent)Redox/CWI Disruptor100 - 500Low

*Note: The 5-methyl derivative exhibits enhanced potency (lower MIC) vs. the parent HMB due to increased bioavailability.

3.2 Time-Kill Kinetics (Synergistic Potential)

When used alone, the compound acts as a fungistat . However, when paired with commercial fungicides, it acts as a chemosensitizer , reversing resistance.

  • Experiment: Aspergillus flavus exposed to sub-lethal doses.

  • Result: The benzaldehyde derivative prevents the upregulation of efflux pumps (MDR1), restoring sensitivity to Fluconazole in resistant strains.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following standardized protocols. These are designed to minimize variability caused by the volatility of benzaldehydes.

Protocol A: CLSI M38-A2 Microdilution Assay (Modified for Volatiles)

Objective: Determine MIC while preventing compound evaporation.

  • Preparation:

    • Dissolve 2-Hydroxy-4-methoxy-5-methylbenzaldehyde in DMSO to create a stock solution (e.g., 10,000 µg/mL).

    • Critical Step: The final DMSO concentration in the assay well must not exceed 1% to avoid solvent toxicity.

  • Inoculum:

    • Prepare Aspergillus or Candida spore suspension adjusted to

      
       CFU/mL in RPMI 1640 medium (buffered with MOPS to pH 7.0).
      
  • Plate Setup:

    • Use 96-well flat-bottom microplates.

    • Perform serial 2-fold dilutions of the compound (Range: 1000 µg/mL to 1.95 µg/mL).

    • Add 100 µL of inoculum to each well.

  • Sealing (The "Volatile" Control):

    • Mandatory: Seal plates with Parafilm or a gas-permeable adhesive seal to prevent cross-well contamination via vapor phase.

  • Incubation:

    • Incubate at 35°C for 48 hours.

  • Readout:

    • Visual score: The lowest concentration with 100% inhibition (optically clear) is the MIC.

    • Validation: Include a "DMSO-only" control and a "Fluconazole" positive control.

Protocol B: Ergosterol Extraction & Quantification

Objective: Verify if the compound targets cell membrane synthesis (distinguishing it from Azoles).

  • Culture: Grow fungal strain in PDB with sub-inhibitory concentration (MIC/2) of the compound for 24 hours.

  • Lysis: Harvest mycelia, wash, and saponify with 10% KOH in methanol (80°C for 60 mins).

  • Extraction: Extract sterols with n-heptane.

  • Analysis:

    • Scan UV absorbance between 230–300 nm.

    • Signature: A decrease in the four-peak characteristic curve of ergosterol (262, 270, 281, 290 nm) indicates inhibition.

    • Expectation: Unlike Azoles (which cause precursor accumulation), Benzaldehydes typically show a general reduction in total sterols due to oxidative damage, not specific enzymatic blockade.

Experimental Workflow Visualization

This diagram outlines the logical flow for validating the compound's efficacy, from extraction/synthesis to mechanistic confirmation.

Workflow Start Compound Synthesis (CAS 84422-52-6) Screening CLSI M38-A2 Microdilution (MIC) Start->Screening Hit Hit Confirmation (MIC < 150 µg/mL) Screening->Hit Active? Mechanism Mechanism Assay Hit->Mechanism Ergosterol Ergosterol Quantification Mechanism->Ergosterol Membrane? Sorbitol Sorbitol Protection (Cell Wall Check) Mechanism->Sorbitol Cell Wall? Synergy Chemosensitization (Checkerboard Assay) Mechanism->Synergy Combo Potential?

Figure 2: Validation workflow for benchmarking 2-Hydroxy-4-methoxy-5-methylbenzaldehyde against standard fungicides.

References
  • Kim, J. H., et al. (2011). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation." BMC Microbiology.

  • Mohana, D. C., et al. (2009). "Antifungal activity of 2-hydroxy-4-methoxybenzaldehyde isolated from Decalepis hamiltonii."[1] Journal of Plant Protection Research.

  • Li, T., et al. (2021). "2-Hydroxy-4-methoxybenzaldehyde inhibits the growth of Aspergillus flavus via damaging cell wall, cell membrane, manipulating respiration." Journal of Applied Microbiology.

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2)."

Sources

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